Angiotensinogen (1-14), a human peptide, is a crucial precursor in the renin-angiotensin system, which plays a significant role in regulating blood pressure and fluid balance in the body. This protein is primarily synthesized in the liver and released into the bloodstream. Angiotensinogen itself is a 485 amino acid protein, and its initial cleavage by the enzyme renin produces angiotensin I, which is subsequently converted into angiotensin II, the active form that exerts various physiological effects, including vasoconstriction and increased blood pressure regulation .
The synthesis of angiotensinogen involves transcription of its gene followed by translation into a polypeptide chain. The process begins in hepatocytes where angiotensinogen mRNA is translated into the precursor protein. Post-translational modifications occur before it is secreted into circulation.
The synthesis can be modulated by various factors:
The molecular structure of angiotensinogen has been elucidated through X-ray crystallography, revealing a complex conformation with a buried cleavage site that becomes accessible upon interaction with renin. The protein consists of a 33-amino-acid signal peptide followed by 452 amino acids that form the mature protein .
Key structural features include:
Angiotensinogen undergoes several critical reactions:
The reaction kinetics can be influenced by factors such as substrate concentration and enzyme availability. The redox state of angiotensinogen also affects its interaction with renin, impacting the release of active peptides .
The mechanism of action for angiotensinogen involves its conversion into bioactive peptides that interact with specific receptors throughout the body:
The half-life of angiotensin II in circulation is approximately 30 seconds, indicating rapid action and regulation within the cardiovascular system .
Angiotensinogen has significant implications in medical research and therapeutic applications:
Angiotensinogen (1-14), human (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn) is a 14-amino acid N-terminal fragment of angiotensinogen that serves as the primary substrate for renin in the initiation of the classical RAS cascade [6] [9]. This peptide represents the minimal structural unit required for specific renin cleavage, which releases angiotensin I (Ang I; 1-10) and the tetrapeptide His-Leu-Val-Ile [6] [10]. Unlike full-length angiotensinogen (485 amino acids), Angiotensinogen (1-14) lacks the core serpin domain but retains the critical conformational features necessary for high-affinity renin binding [6]. Its identification as "renin substrate tetradecapeptide" underscores its biochemical significance in the rate-limiting step of angiotensin peptide production, positioning it as a pivotal molecular entity in both physiological and pathological RAS activation [2] [9].
Angiotensinogen (1-14) functions as the exclusive substrate for renin-mediated generation of Ang I. Renin, an aspartyl protease, cleaves the Leu¹⁰-Val¹¹ bond within this fragment to yield Ang I (1-10) and the residual tetrapeptide [6] [9]. Key biochemical attributes enable this specificity:
In vivo studies confirm its physiological relevance: Antibodies targeting Angiotensinogen (1-14) reduce blood pressure in hypertensive models, demonstrating its functional contribution to vasoconstrictive pathways [3].
Angiotensinogen (1-14) occupies a central position in the hierarchical proteolysis of angiotensinogen:
graph LRA[Full-Length Angiotensinogen <br> (485 aa)] -->|Renin Cleavage| B[Angiotensinogen (1-14)]B -->|Renin| C[Angiotensin I <br> (1-10)]C -->|ACE/Chymase| D[Angiotensin II <br> (1-8)]C -->|Neprilysin| E[Angiotensin (1-7)]
This fragment is not merely a transient intermediate but a regulated node in the RAS cascade:
Species-specific variations in Angiotensinogen (1-14) structure profoundly impact RAS biology:
Table 1: Comparative Structural Features of Angiotensinogen (1-14)
Species | Amino Acid Sequence (Positions 11-14) | Renin Cleavage Efficiency | Key Enzymatic Pathways |
---|---|---|---|
Human | -Val¹¹-Ile¹²-His¹³-Asn¹⁴ | High (Reference) | Renin, Chymase |
Rat/Mouse | -Leu¹¹-Tyr¹²-His¹³-Asn¹⁴ | Moderate | Chymase > Renin |
Porcine | -Ile¹¹-Val¹²-His¹³-Asn¹⁴ | High | Renin |
Canine | -Val¹¹-Ile¹²-His¹³-Ser¹⁴ | Low | Neprilysin |
Table 2: Bioactive Angiotensinogen Fragments and Their Properties
Fragment | Size (aa) | Cleavage Enzymes | Biological Activities | Species Specificity |
---|---|---|---|---|
Angiotensinogen (1-14) | 14 | Renin, Chymase | Renin substrate, Vasoconstriction | Human > Porcine |
Angiotensinogen (1-12) | 12 | Chymase, Neprilysin | Cardiac Ang II production | Rodent-specific |
Angiotensinogen (1-25) | 25 | Chymase, ACE | Intracellular Ang II source | Conserved |
Des(Ang I)AGT | 475 | Unknown | Adipogenesis, Blood-brain barrier modulation | Mammalian |
The C-terminal variations (e.g., His¹³-Asn¹⁴ in humans vs. His¹³-Ser¹⁴ in canines) influence peptide degradation rates and receptor binding affinities of downstream angiotensins [6] [9]. These interspecies differences underscore the limitation of rodent models in predicting human RAS blockade efficacy and support humanized models for therapeutic development [3] [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: